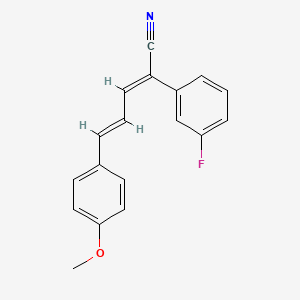
2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile, also known as FPMDN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of various organic compounds, and its unique molecular structure makes it an ideal candidate for further research in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile is not fully understood. However, several studies have suggested that 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and survival.
Biochemical and physiological effects:
2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antimicrobial properties, 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been shown to exhibit antioxidant activity and to modulate the activity of certain neurotransmitters in the brain. Additionally, 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been shown to exhibit hepatoprotective effects, suggesting that it may be useful in the treatment of liver diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile in lab experiments is its relatively simple synthesis method. Additionally, 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile is a stable compound that can be easily stored and transported. However, one of the main limitations of using 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile. One area of research could focus on the development of new drugs based on the molecular structure of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile and to identify its molecular targets. Finally, research could be conducted to explore the potential applications of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile in other fields, such as materials science or environmental science.
Conclusion:
In conclusion, 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique molecular structure and potent biological activity make it a promising candidate for further research in the field of medicinal chemistry. While there are still many unanswered questions about the mechanism of action of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile, its potential applications in the development of new drugs and other fields make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile is a multi-step process that involves the use of various reagents and catalysts. One of the most commonly used methods for the synthesis of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile is the Knoevenagel condensation reaction, which involves the reaction of malononitrile with 3-fluorobenzaldehyde and 4-methoxybenzaldehyde in the presence of a base catalyst. This reaction results in the formation of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile as a yellow crystalline solid.
Scientific Research Applications
2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been shown to exhibit anti-inflammatory and antimicrobial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(2E,4E)-2-(3-fluorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO/c1-21-18-10-8-14(9-11-18)4-2-6-16(13-20)15-5-3-7-17(19)12-15/h2-12H,1H3/b4-2+,16-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOCULYDOOSQHO-HYLYESJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-2-(3-fluorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-propen-1-amine](/img/structure/B5208096.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5208098.png)
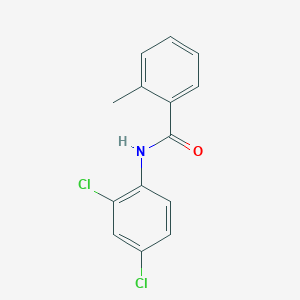
![N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5208110.png)
![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)
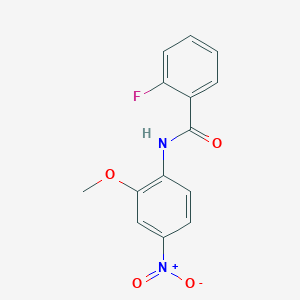
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)
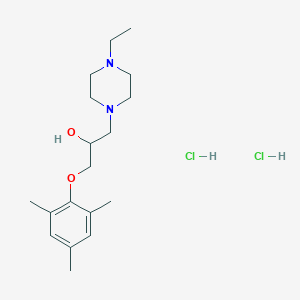
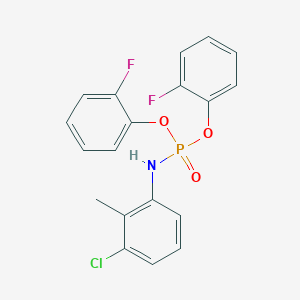
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)
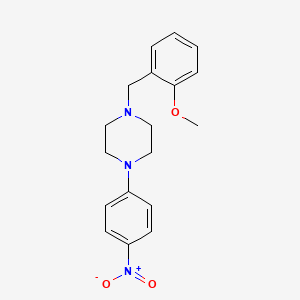
![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
![5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208199.png)